molecular formula C15H14Cl2N2O3S B1676647 ML335 CAS No. 825658-06-8

ML335

Cat. No.: B1676647
CAS No.: 825658-06-8
M. Wt: 373.3 g/mol
InChI Key: RDFIQTZRJRVFHK-UHFFFAOYSA-N
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Description

ML335 is a chemical compound known for its role as a selective activator of the two-pore domain potassium channels TREK-1 and TREK-2. These channels are involved in various physiological processes, including the regulation of neuronal excitability and pain perception. This compound has been studied for its potential therapeutic applications, particularly in the context of pain management and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML335 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2,4-dichlorobenzylamine with 4-methylsulfonylbenzoyl chloride under basic conditions to form the desired product. The reaction typically requires the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, purification processes, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

ML335 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

ML335 has a wide range of scientific research applications:

Mechanism of Action

ML335 exerts its effects by selectively activating the two-pore domain potassium channels TREK-1 and TREK-2. These channels play a crucial role in maintaining the resting membrane potential and regulating neuronal excitability. This compound binds to a specific site on these channels, stabilizing their open state and enhancing potassium ion flow. This action leads to hyperpolarization of the neuronal membrane, reducing excitability and potentially alleviating pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity for TREK-1 and TREK-2 channels, making it a valuable tool for studying these specific channels without off-target effects. Its ability to modulate neuronal excitability and pain perception with precision sets it apart from other potassium channel modulators .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19-13-6-3-10(4-7-13)15(20)18-9-11-2-5-12(16)8-14(11)17/h2-8,19H,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFIQTZRJRVFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825658-06-8
Record name N-[(2,4-dichlorophenyl)methyl]-4-methanesulfonamidobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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